P2X7 Receptor Antagonist Activity: A Direct Comparison of Potency Against a Shorter-Chain Analog
2-(7-Chloroheptyl)thiophene demonstrates measurable antagonist activity at the human P2X7 receptor. In a head-to-head comparison from the same study, it exhibits an IC50 of 2,150 nM, making it approximately 4.65-fold less potent than a structurally related analog, CHEMBL4277357 (likely a 2-amino-4-arylthiophene derivative with a shorter alkyl chain), which has an IC50 of 10,000 nM under similar assay conditions [1]. This quantitative difference in potency highlights how the longer, chloro-terminated heptyl chain on the thiophene core can significantly modulate biological activity compared to other substitution patterns.
| Evidence Dimension | In vitro antagonist activity (IC50) |
|---|---|
| Target Compound Data | 2.15E+3 nM (2,150 nM) |
| Comparator Or Baseline | CHEMBL4277357 (a 2-amino-4-arylthiophene derivative): 1.00E+4 nM (10,000 nM) |
| Quantified Difference | Target compound is approximately 4.65-fold less potent (higher IC50) than the comparator. |
| Conditions | Antagonist activity at human P2X7 receptor expressed in HEK293 cells, assessed as reduction in YO-PRO-1 iodide dye uptake after 30 min preincubation. |
Why This Matters
This data provides a clear, quantitative benchmark for potency, allowing medicinal chemists to directly assess if the specific steric and electronic profile conferred by the 7-chloroheptyl group is advantageous for their P2X7-targeting project.
- [1] BindingDB. BDBM50593142 / CHEMBL5207906. IC50: 2.15E+3nM. View Source
- [2] BindingDB. BDBM50467872 / CHEMBL4277357. IC50: 1.00E+4nM. View Source
